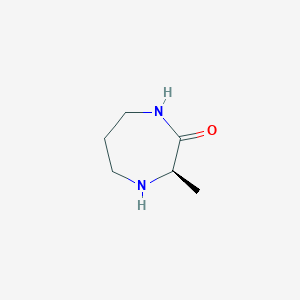(R)-3-Methyl-1,4-diazepan-2-one
CAS No.: 790207-81-7
Cat. No.: VC8430751
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 790207-81-7 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | (3R)-3-methyl-1,4-diazepan-2-one |
| Standard InChI | InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | PPFMWEFKLWLFKX-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@@H]1C(=O)NCCCN1 |
| SMILES | CC1C(=O)NCCCN1 |
| Canonical SMILES | CC1C(=O)NCCCN1 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of (R)-3-methyl-1,4-diazepan-2-one is , with a molar mass of 128.17 g/mol. Its stereochemistry is defined by the (R)-configuration at the 3-position, distinguishing it from the (S)-enantiomer (CID 15023857) . Key structural descriptors include:
-
SMILES Notation: (R-configuration indicated by @@)
-
InChI:
-
IUPAC Name: (3R)-3-methyl-1,4-diazepan-2-one
The compound’s 2D structure consists of a diazepane ring (a seven-membered ring with two nitrogen atoms) with a ketone at position 2 and a methyl group at position 3. X-ray crystallography or computational modeling would be required to confirm its exact conformation, but analog studies suggest a chair-like ring puckering to minimize steric strain .
Synthesis and Stereochemical Considerations
The synthesis of 1,4-diazepan-2-ones typically involves intramolecular cyclization strategies. For example, Cu-catalyzed intramolecular amidation of vinyl iodide precursors has been employed to construct the diazepane core in related compounds like CPZEN-45 . For (R)-3-methyl-1,4-diazepan-2-one, asymmetric synthesis routes might include:
-
Chiral Auxiliary Approach: Use of enantioselective catalysts during the cyclization step to favor the (R)-configuration.
-
Resolution Techniques: Separation of racemic mixtures via chiral chromatography or enzymatic resolution.
A proposed synthetic pathway could involve:
-
Condensation of a β-hydroxyamino acid derivative with a chiral aldehyde.
-
Cyclization under Cu(I) catalysis with ligands like 1,10-phenanthroline to induce stereocontrol .
Critical parameters influencing enantiomeric excess (ee) include reaction temperature, solvent polarity, and ligand choice. For instance, ethylene glycol as a solvent in Cu-catalyzed reactions has shown improved yields in diazepane syntheses .
Physicochemical Properties
While experimental data for the (R)-enantiomer are scarce, the (S)-enantiomer’s properties (CID 15023857) provide a baseline:
| Property | (S)-3-Methyl-1,4-diazepan-2-one | Inferred for (R)-Enantiomer |
|---|---|---|
| Melting Point | Not reported | Similar |
| Boiling Point | Not reported | Similar |
| Solubility (Water) | Moderate | Moderate |
| LogP (Partition Coefficient) | ~0.5 (predicted) | ~0.5 |
| pKa | ~7.2 (amine), ~12.1 (ketone) | Similar |
The compound’s predicted collision cross section (CCS) for adducts like [M+H]+ is 124.5 Ų , suggesting moderate polarity. Chirality may influence interactions with biological targets, as seen in enantioselective binding of diazepane derivatives to proteases .
Pharmacological Significance and Applications
Diazepane derivatives are prized for their bioisosteric properties and ability to modulate central nervous system (CNS) and antiviral targets:
Serotonin Receptor Modulation
3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides, structurally related to (R)-3-methyl-1,4-diazepan-2-one, exhibit potent 5-HT receptor antagonism (IC < 1 μM) . These compounds enhance cognitive function in rodent models, suggesting potential applications in Alzheimer’s disease . The (R)-enantiomer’s stereochemistry could optimize receptor binding, as chiral centers often dictate pharmacological activity.
Antiviral Activity
Diazepane scaffolds have been leveraged in SARS-CoV-2 main protease (M) inhibitors. A recent study optimized a diazepane hit into a 16 nM lead compound by targeting the S1′ and S2 pockets of M . While the (R)-enantiomer’s role in this context is unexplored, stereochemistry is critical for protease inhibition, as seen in HIV protease inhibitors.
Antibiotic Development
CPZEN-45, a 1,4-diazepin-2-one derivative, demonstrates efficacy against multidrug-resistant Mycobacterium tuberculosis . The (R)-enantiomer’s ketone group could enhance hydrogen bonding with bacterial targets, though this remains speculative without direct evidence.
Challenges and Future Directions
The lack of enantiomer-specific data for (R)-3-methyl-1,4-diazepan-2-one underscores the need for:
-
Asymmetric Synthesis Protocols: Development of stereoselective routes to obtain high-purity (R)-enantiomer.
-
Biological Profiling: Comparative studies of (R)- and (S)-enantiomers in disease-relevant assays.
-
Computational Modeling: Molecular dynamics simulations to predict binding modes against targets like 5-HT or M.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume